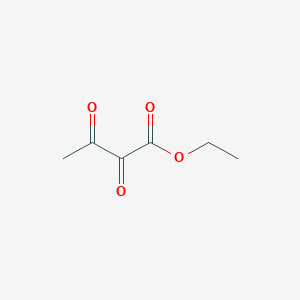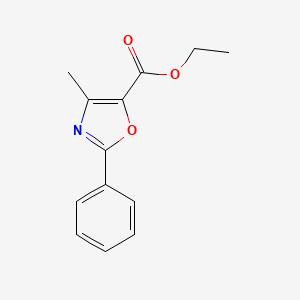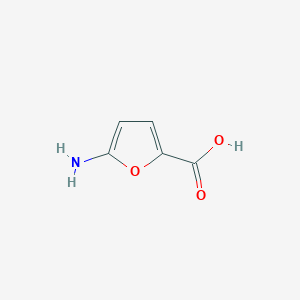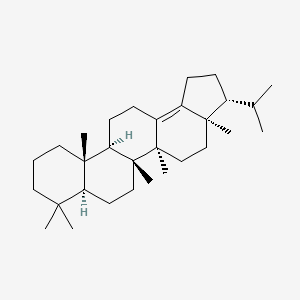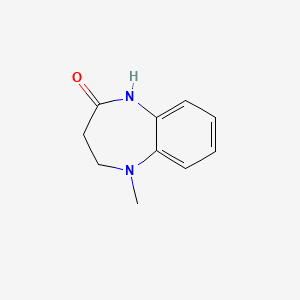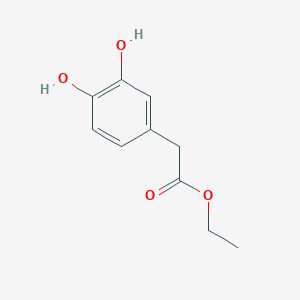
2-(3,4-二羟基苯基)乙酸乙酯
描述
Ethyl 2-(3,4-dihydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and contains two hydroxyl groups on the benzene ring, making it a catechol derivative
科学研究应用
Ethyl 2-(3,4-dihydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of catechol groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
作用机制
Target of Action
Ethyl 2-(3,4-dihydroxyphenyl)acetate primarily targets the α-glucosidase enzyme . This enzyme, found in human intestinal cells, serves a crucial role as the primary hydrolase enzyme. Its primary function involves breaking down complex carbohydrates into glucose monomers, which can then readily diffuse into the bloodstream .
Mode of Action
The compound interacts with the α-glucosidase enzyme, inhibiting its activity . This inhibition can potentially decrease postprandial blood glucose levels , which is beneficial in the case of type II diabetes, where the human body is resistant to insulin .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose monomers is slowed down, leading to a decrease in postprandial blood glucose levels .
Pharmacokinetics
It’s known that the compound is soluble in some organic solvents, such as ethanol and ether, but insoluble in water . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the action of Ethyl 2-(3,4-dihydroxyphenyl)acetate is the inhibition of α-glucosidase, leading to a decrease in postprandial blood glucose levels . This can be beneficial in managing type II diabetes and its associated issues .
Action Environment
The action of Ethyl 2-(3,4-dihydroxyphenyl)acetate can be influenced by environmental factors. The compound is sensitive to air and light, and it needs to be kept dry and protected from light during storage and handling . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to show excellent to moderate α-glucosidase inhibition .
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(3,4-dihydroxyphenyl)acetate is complex and involves several biochemical reactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a high boiling point and a low vapor pressure, suggesting that it is stable under normal laboratory conditions .
Metabolic Pathways
It is known that this compound is a metabolite of the neurotransmitter dopamine .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,4-dihydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,4-dihydroxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically takes place under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(3,4-dihydroxyphenyl)acetate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Ethyl 2-(3,4-dihydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
Ethyl 2-(3,4-dihydroxyphenyl)acetate can be compared with other similar compounds, such as:
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar catechol functionality.
Ethyl 3,4-dihydroxybenzoate: Another ester derivative with similar chemical properties but different biological activities.
Ethyl vanillate: Contains a methoxy group in addition to the hydroxyl groups, leading to different reactivity and applications.
属性
IUPAC Name |
ethyl 2-(3,4-dihydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJGEBLQZWGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568738 | |
| Record name | Ethyl (3,4-dihydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83112-21-4 | |
| Record name | Ethyl (3,4-dihydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


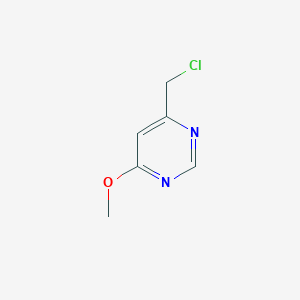
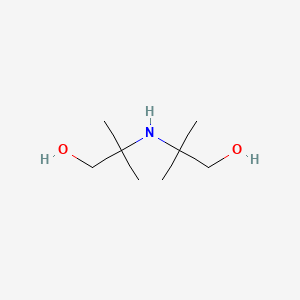

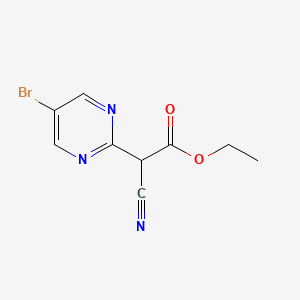
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)



